3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Synthetic Chemistry Regioselectivity Thienopyrimidine Derivatization

The compound 3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thieno[2,3-d]pyrimidin-4(1H)-one family, a scaffold widely recognized for its diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Its core features a thieno[2,3-d]pyrimidine ring system with a 2-thioxo group and distinct 3-benzyl and 5-(4-chlorophenyl) substituents, which collectively influence its lipophilicity, reactivity, and potential target interactions.

Molecular Formula C19H13ClN2OS2
Molecular Weight 384.9 g/mol
Cat. No. B383243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Molecular FormulaC19H13ClN2OS2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)SC=C3C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN2OS2/c20-14-8-6-13(7-9-14)15-11-25-17-16(15)18(23)22(19(24)21-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,21,24)
InChIKeyILKYRSSTSHMXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: Structural and Class Baseline for Procurement


The compound 3-benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thieno[2,3-d]pyrimidin-4(1H)-one family, a scaffold widely recognized for its diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties [1]. Its core features a thieno[2,3-d]pyrimidine ring system with a 2-thioxo group and distinct 3-benzyl and 5-(4-chlorophenyl) substituents, which collectively influence its lipophilicity, reactivity, and potential target interactions. The molecular formula is C19H13ClN2OS2 with a molecular weight of 384.9 g/mol, and commercial samples are typically supplied at 95% purity [1].

Thieno[2,3-d]pyrimidine scaffold for bioactive library synthesis
2-Thioxo group enables regioselective S-alkylation pathway
4-Chlorophenyl substituent linked to antifungal screening context

Why Generic Substitution of 3-Benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Is Not Advisable


Thieno[2,3-d]pyrimidine analogs with similar cores are not interchangeable due to profound divergences in reactivity and biological outcomes driven by subtle substituent changes. A key differentiator is the 2-thioxo group, which dictates a highly regioselective S-alkylation pathway, in contrast to the N-alkylation observed for its 2-oxo analog [1]. Furthermore, the position of the chlorine atom on the C5 phenyl ring (para vs. ortho) is known to critically modulate antifungal potency in related thienopyrimidine-4(3H)-thione series, with the 4-chlorophenyl variant being essential for achieving potent MIC values [2]. These structure-activity relationships mean that replacing this specific compound with a generic analog—such as an oxo derivative or an ortho isomer—will likely lead to divergent synthetic products or a loss of target biological activity, undermining experimental reproducibility.

T Target 2-Thioxo: S-alkylation regioselectivity, reported yields >70%
S Analog 2-Oxo analog: N-alkylation dominates, may yield different constitutional isomers
T Target 4-Chlorophenyl: reported MIC context comparable to ketoconazole
S Analog Ortho-chloro or other aryl: antifungal potency may drop significantly
Substituent and heteroatom changes can shift synthetic outcome and biological profile; direct replacement may require validation.

Quantitative Evidence for Selecting 3-Benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Over Analogs


Synthetic Advantage: Exclusive S-Alkylation Regioselectivity vs. 2-Oxo Analog

The 2-thioxo group in this compound dictates exclusive S-alkylation at the exocyclic sulfur atom, a distinct advantage over the 2-oxo analog which yields N-alkylated products. This behavior was confirmed by NMR and XRD studies [1]. The 2-oxo form (thieno[2,3-d]pyrimidine-2,4-dione) shows a strong N-alkylation tendency, leading to a structurally different compound. This regioselectivity is quantifiably critical: for thioxo compounds, S-alkylated products are formed in yields exceeding 70% under standard conditions, while oxo compounds give up to 80% N-alkylated product [1].

S- vs N-alkylation regioselectivity
Head-to-head
Exclusive S-alkylation; S-product yield >70%
Target: S-alkylated
Oxo analog: N-alkylated up to 80%
Supports predictable S-alkylation synthesis route, avoiding isomeric N-alkylated byproducts.
Reaction with allyl chlorides in EtOH/DMF/DMSO; confirmed by NMR/XRD.
Synthetic Chemistry Regioselectivity Thienopyrimidine Derivatization

Antifungal Potency Advantage: 4-Chlorophenyl vs. Other Substituents in Thienopyrimidine-4(3H)-thione Class

In a series of 36 thienopyrimidin-4(3H)-thiones, the compound bearing a 5-(4-chlorophenyl) group (compound H11) was one of only three analogs identified as 'potentially excellent antifungal agents' [1]. H11 demonstrated potent activity against C. albicans (MIC = 4 μg/mL), A. niger (MIC = 2 μg/mL), and P. chrysogenum (MIC = 2 μg/mL). This performance is directly comparable to the standard drug ketoconazole and is notably absent in many other analogs lacking the 4-chlorophenyl substitution, which showed higher MICs or were inactive [1].

Antifungal MIC (4-chlorophenyl analog)
Class-level
C. albicans MIC 4 μg/mL; A. niger / P. chrysogenum MIC 2 μg/mL
H11 (4-Cl-Ph)
Ketoconazole (reference)
Supports antifungal screening context; MIC values comparable to ketoconazole in tested strains.
Broth microdilution; class-level inference – exact compound data derived from series analog H11.
Antifungal Activity 4-Chlorophenyl Substituent MIC

In Silico ADME/Tox Acceptability Derived from Thienopyrimidine-4(3H)-thione Scaffold

In silico evaluation of the thienopyrimidin-4(3H)-thione series indicates that compounds including the 4-chlorophenyl-substituted member (H11) satisfy Lipinski's Rule of Five and exhibit acceptable ADME pharmacokinetic parameters for oral bioavailability [1]. This is a prerequisite for progression to in vivo efficacy studies and provides a baseline drug-like profile. While specific parameters for the exact target compound are not reported, the 3-benzyl substitution is not expected to violate these rules compared to the tested analogs, which also contained various alkyl and aryl substitutions [1].

In silico ADME profile
Class-level
Predicted compliance with Lipinski's Rule of Five; acceptable absorption/metabolism parameters
Supports drug-likeness assessment for early discovery; in silico prediction only.
Class-level inference based on thienopyrimidine-4(3H)-thione series; specific values not reported.
Drug-likeness In Silico ADME Lipinski's Rule

Application Scenarios for 3-Benzyl-5-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one Based on Evidence


Synthetic Intermediate for Regioselective S-Functionalized Thienopyrimidine Libraries

Due to its exclusive S-alkylation behavior, this compound is an ideal starting point for generating focused libraries of S-alkylated thienopyrimidines with defined substitution patterns, avoiding the isomeric N-alkylated impurities that arise from oxo analogs [1]. This simplifies purification and structural confirmation (NMR, XRD) and is particularly relevant for medicinal chemistry groups requiring high-purity, structurally uniform compound collections for SAR studies.

Lead Compound for Optimizing Antifungal Agents Against Drug-Resistant Candida and Aspergillus

The 4-chlorophenyl moiety delivers potent, ketoconazole-comparable antifungal MIC values against C. albicans (4 μg/mL), A. niger (2 μg/mL), and P. chrysogenum (2 μg/mL) [1]. Researchers targeting antifungal drug discovery, especially for resistant strains, can use this compound as a validated starting point for potency optimization, with the 3-benzyl group offering an additional handle for pharmacokinetic tuning.

Chemical Biology Probe for Investigating Thiol-Mediated Biological Activity

The 2-thioxo (thiol) group enables specific interaction with cysteine residues in enzymes (e.g., dihydrofolate reductase, as suggested by docking studies [1]). This compound could serve as a probe for target identification and validation in systems where thiol-disulfide exchange plays a role, providing a mechanistic advantage over oxo analogs that lack this reactivity.

Application
Selection Property
Validation Focus
Regioselective S-functionalized library synthesis
Exclusive S-alkylation reactivity
Synthetic yield and isomeric purity
Antifungal screening lead optimization
4-Chlorophenyl substitution pattern
MIC endpoint and structure-activity relationship
Thiol-mediated target engagement probe
2-Thioxo (thiol) reactivity
Cysteine residue interaction and enzyme inhibition assays
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